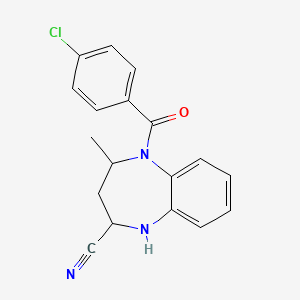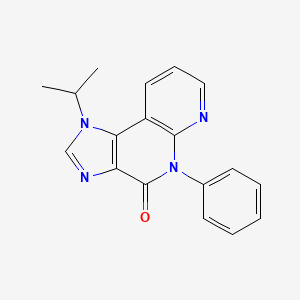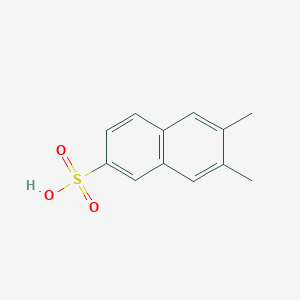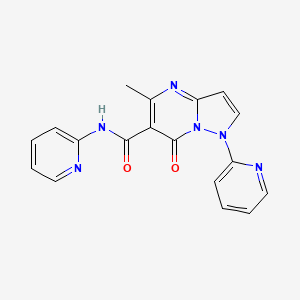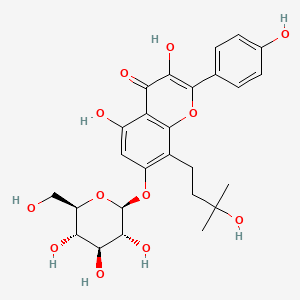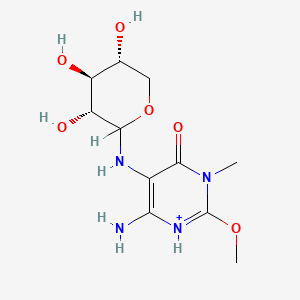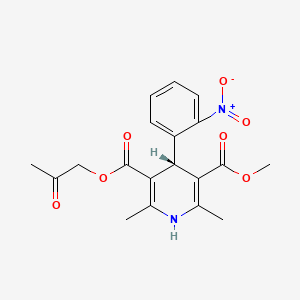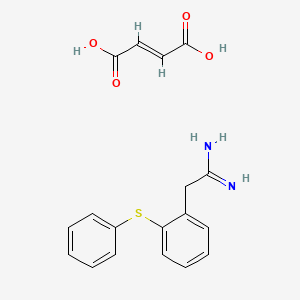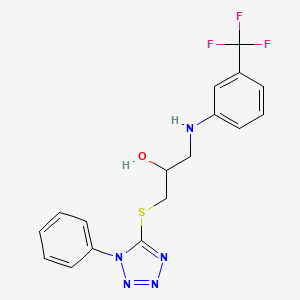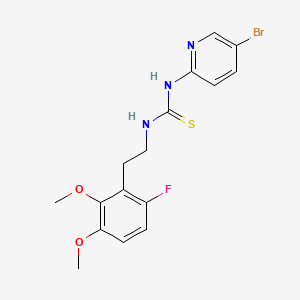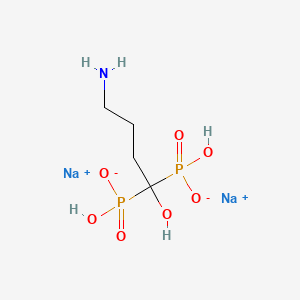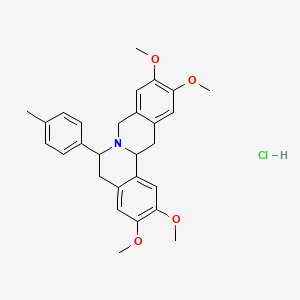
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate is a chemical compound with the molecular formula C28H31NO4·ClH. It is a derivative of berberine, a naturally occurring isoquinoline alkaloid found in various plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate typically involves multiple steps, starting from berberine or its derivatives. The process includes methylation reactions to introduce methoxy groups at specific positions on the berberine skeleton. The reaction conditions often involve the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, dihydro derivatives, and substituted analogs .
Wissenschaftliche Forschungsanwendungen
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: Studies have explored its potential as an antioxidant and its effects on cellular processes.
Medicine: Research indicates its potential in treating conditions like eczema due to its anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
The mechanism of action of 2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), and mitogen-activated protein kinase (MAPK). These interactions result in anti-inflammatory, antioxidant, and anti-apoptotic effects, making it a promising candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Berberine: The parent compound, known for its broad range of biological activities.
Palmatine: Another isoquinoline alkaloid with similar structural features.
Jatrorrhizine: A related compound with potential medicinal properties.
Uniqueness
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate is unique due to its specific methoxy and tolyl substitutions, which enhance its biological activity and stability compared to other similar compounds. These structural modifications contribute to its distinct pharmacological profile and potential therapeutic benefits .
Eigenschaften
CAS-Nummer |
87213-03-4 |
|---|---|
Molekularformel |
C28H32ClNO4 |
Molekulargewicht |
482.0 g/mol |
IUPAC-Name |
2,3,10,11-tetramethoxy-6-(4-methylphenyl)-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline;hydrochloride |
InChI |
InChI=1S/C28H31NO4.ClH/c1-17-6-8-18(9-7-17)23-11-20-13-26(31-3)28(33-5)15-22(20)24-10-19-12-25(30-2)27(32-4)14-21(19)16-29(23)24;/h6-9,12-15,23-24H,10-11,16H2,1-5H3;1H |
InChI-Schlüssel |
ULZINYFWFOJXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3C4N2CC5=CC(=C(C=C5C4)OC)OC)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



